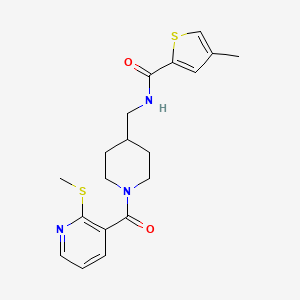

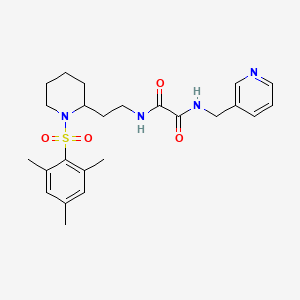

![molecular formula C12H25Cl2N3O B3006670 1-[4-(4-氨基环己基)哌嗪-1-基]乙酮;二盐酸盐 CAS No. 2413896-39-4](/img/structure/B3006670.png)

1-[4-(4-氨基环己基)哌嗪-1-基]乙酮;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including antitumor and anti-HIV activities. The specific compound is not directly mentioned in the provided papers, but the papers discuss related piperazine derivatives with similar structural features and biological activities.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the aminomethylation of phenyl ethanones with paraformaldehyde and substituted piperazines, as described in the second paper. This process yields propan-1-ones, which can be further reacted with alkyl or aryl magnesium halides to form tertiary amino alcohols. These amino alcohols can then be converted to their dihydrochloride salts, which are often more stable and easier to handle . The first paper discusses the design and synthesis of a series of piperazine derivatives as HIV-1 RT inhibitors, which suggests that similar synthetic strategies could be applied to the compound of interest .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield compounds with different biological activities. The presence of an aminocyclohexyl group in the compound suggests increased steric bulk, which could influence the compound's binding affinity to biological targets. The molecular hybridization approach used in the first paper to design inhibitors of HIV-1 RT could provide insights into the structure-activity relationships of these compounds .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including aminomethylation, alkylation, and conversion to dihydrochloride salts, as mentioned in the synthesis section. These reactions are crucial for modifying the chemical structure of the piperazine core to enhance its biological activity or to improve its pharmacokinetic properties. The first paper also implies that the substitution pattern on the piperazine ring can significantly affect the compound's inhibitory potency against HIV-1 RT .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and safety index, are important for their development as therapeutic agents. The dihydrochloride form of these compounds typically improves their solubility in aqueous solutions, which is beneficial for biological studies and drug formulation. The cytotoxicity studies mentioned in the first paper indicate that the safety profile of these compounds is also a critical factor in their evaluation as potential drugs .

科学研究应用

合成和抗肿瘤活性

- 基于哌嗪的叔氨基醇:一项研究探讨了由 1-[4-(4-氨基环己基)哌嗪-1-基]乙酮合成的叔氨基醇及其对肿瘤 DNA 甲基化的影响 (Hakobyan 等,2020).

抗菌和抗炎活性

- 含有哌嗪部分的查尔酮:含有哌嗪或二氯噻吩部分的新型查尔酮对细菌和真菌表现出抗菌活性 (Tomar 等,2007).

- 抗炎和镇痛活性:研究了 7-氯-4-(哌嗪-1-基)喹啉衍生物的抗炎和镇痛活性,揭示了在体外和体内模型中均具有显着的效果 (Aboutabl 等,2020).

抗癌和抗病毒活性

- 用于乳腺癌的三嗪衍生物:合成的具有哌嗪酰胺部分的 1,2,4-三嗪衍生物对乳腺癌细胞表现出有希望的抗癌活性 (Yurttaş 等,2014).

- 用于 HIV 的硝基咪唑衍生物:含有哌嗪的新型硝基咪唑衍生物显示出作为 HIV 的非核苷逆转录酶抑制剂的潜力 (Al-Masoudi 等,2007).

其他应用

- 电化学合成:一项关于使用 1-(4-(4-羟基苯基)哌嗪-1-基)乙酮电化学合成芳基硫代苯并氮杂卓的研究强调了电化学方法在药物合成中的潜力 (Amani & Nematollahi,2012).

作用机制

While the specific mechanism of action for “1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride” is not explicitly mentioned in the search results, it is noted to be a potent and selective inhibitor of G protein-coupled receptor kinase (GRK) 2 and 3. GRKs are known to regulate the activity of G protein-coupled receptors, which are involved in various physiological processes.

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

1-[4-(4-aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O.2ClH/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12;;/h11-12H,2-9,13H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLOIOAHZCILAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2CCC(CC2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

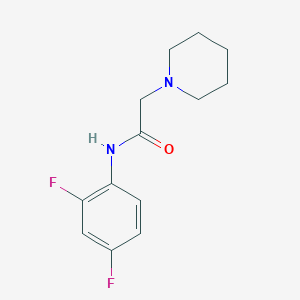

![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3006597.png)

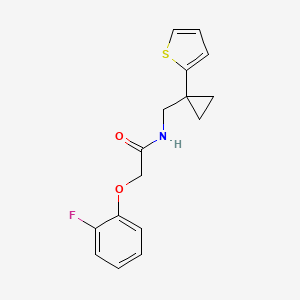

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)

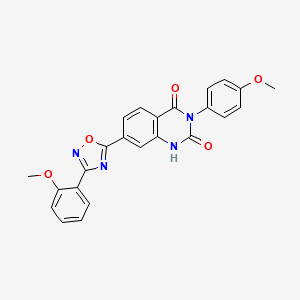

![N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3006601.png)

![N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3006602.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3006606.png)